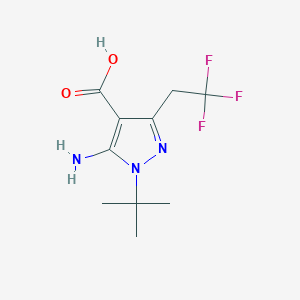![molecular formula C9H16F3NO B1464160 1-{[(2,2,2-Trifluoroéthyl)amino]méthyl}cyclohexan-1-ol CAS No. 1183914-45-5](/img/structure/B1464160.png)
1-{[(2,2,2-Trifluoroéthyl)amino]méthyl}cyclohexan-1-ol
Vue d'ensemble
Description
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol. This compound features a cyclohexanol backbone with a trifluoroethylamino group attached to the methyl position. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts distinct reactivity and stability characteristics.
Applications De Recherche Scientifique
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those requiring trifluoromethylation.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve bulk manufacturing techniques, ensuring high purity and yield through optimized reaction parameters and purification processes .
Analyse Des Réactions Chimiques
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoromethylated cyclohexanones, cyclohexanols, and other substituted derivatives .
Mécanisme D'action
The mechanism of action of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific pathways, such as inhibiting enzyme activity or altering receptor binding, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol include:
2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the cyclohexanol backbone.
2,2,2-Trifluoroethanol: Another related compound with a hydroxyl group, used in various chemical reactions and industrial applications.
Compared to these compounds, 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol offers a unique combination of the cyclohexanol structure and trifluoroethyl group, providing distinct chemical and biological properties that make it valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)7-13-6-8(14)4-2-1-3-5-8/h13-14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLJCHXLFVGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
![Methyl 2-[4-(1,3-benzodioxol-5-yl)-2-formylphenoxy]acetate](/img/structure/B1464084.png)
![Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B1464085.png)




![4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1464097.png)
![1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1464098.png)
![1-[5-(4-Fluorobenzyloxy)-2-hydroxyphenyl]-ethanone](/img/structure/B1464099.png)
![tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1464100.png)
